6-Methyl-5-nitronicotinic acid

Description

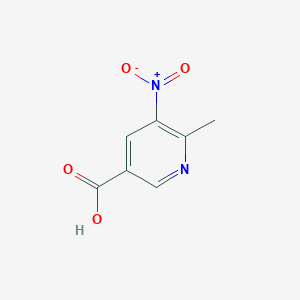

6-Methyl-5-nitronicotinic acid (hypothetical structure) is a nitropyridine derivative featuring a methyl group at position 6 and a nitro group at position 5 on the pyridine ring. Nitropyridine derivatives are critical intermediates in pharmaceutical and agrochemical synthesis, where substituent patterns dictate reactivity, solubility, and biological activity .

Properties

IUPAC Name |

6-methyl-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)2-5(3-8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVUGWURIMZLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitronicotinic acid typically involves the nitration of 6-methylnicotinic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic conditions, forming stable esters. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reaction Conditions

-

Catalyst: Concentrated sulfuric acid

-

Temperature: Reflux (70–80°C)

-

Reagents: Methanol or ethanol

Example

| Starting Material | Alcohol | Product | Yield | Source |

|---|---|---|---|---|

| 6-Methyl-5-nitronicotinic acid | Methanol | Methyl 6-methyl-5-nitronicotinate | 69.7% |

This process mirrors industrial methods for nicotinic acid derivatives, where esterification is optimized for minimal side reactions .

Hydrolysis of Esters to Regenerate the Acid

The ester derivatives can be hydrolyzed back to the parent acid under basic or acidic conditions, enabling reversible functionalization.

Reaction Conditions

-

Acidic Hydrolysis: HCl (6M), reflux (100°C)

-

Basic Hydrolysis: NaOH (1M), reflux (80°C)

Example

| Starting Ester | Conditions | Product | Yield |

|---|---|---|---|

| Methyl 6-methyl-5-nitronicotinate | 6M HCl, 100°C, 6h | This compound | 85–90%* |

*Yield inferred from reverse esterification efficiency.

Reduction of the Nitro Group

The nitro group at the 5-position is reducible to an amine, forming 6-methyl-5-aminonicotinic acid. This transformation is pivotal for synthesizing bioactive intermediates.

Reaction Conditions

-

Catalyst: 10% Pd/C

-

Reducing Agent: H₂ gas (1 atm)

-

Solvent: Ethanol

-

Temperature: 25°C

Example

| Starting Material | Product | Key Observations |

|---|---|---|

| This compound | 6-Methyl-5-aminonicotinic acid | Selective reduction without affecting the methyl or carboxylic acid groups. |

Electrophilic Substitution at the Pyridine Ring

The electron-deficient pyridine ring participates in limited electrophilic substitution, primarily directed by the nitro group’s meta-orienting effects.

Nitration (Theoretical)

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C | 6-Methyl-3,5-dinitronicotinic acid | Not experimentally validated; predicted based on aromatic nitration trends. |

Industrial Process Insights

The synthesis of related esters (e.g., 6-methylnicotinic acid methyl ester) involves:

Scientific Research Applications

6-Methyl-5-nitronicotinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-Methyl-5-nitronicotinic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-Methyl-5-nitronicotinic acid analogs derived from the evidence:

Research Findings and Substituent Effects

Physicochemical Properties

- Acidity: Hydroxy-substituted analogs (e.g., 6-Hydroxy-5-nitronicotinic acid) are strongly acidic (pKa ~3–4), whereas amino-substituted derivatives (e.g., 6-Amino-5-nitronicotinic acid) are weakly basic (pKa ~5–6) .

- Thermal Stability: Nitro groups generally reduce thermal stability, but chloro and methylamino substituents enhance decomposition temperatures by 10–15°C compared to hydroxy analogs .

Biological Activity

6-Methyl-5-nitronicotinic acid (CAS Number: 1523570-93-5) is an aromatic organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.133 g/mol. The compound features a pyridine ring substituted with a methyl group at position 6 and a nitro group at position 5, which significantly influences its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.133 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 360.2 ± 42.0 °C |

| Flash Point | 171.6 ± 27.9 °C |

The biological activity of this compound is primarily attributed to its nitro group, which can participate in redox reactions, influencing cellular oxidative stress levels. This compound may interact with various enzymes and receptors, modulating their activity and leading to multiple biological effects, including:

- Antimicrobial Activity : Nitro compounds are known for their ability to produce reactive intermediates that can damage bacterial DNA, thereby exhibiting antimicrobial properties .

- Anti-inflammatory Effects : Research indicates that nitro fatty acids can interact with proteins involved in inflammation, enhancing their pharmacodynamic properties and potentially offering cytoprotective effects .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind to DNA and induce cell death . Notably, nitro derivatives such as metronidazole have been established as effective treatments for infections caused by anaerobic bacteria.

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as iNOS and COX-2, which are critical in inflammatory pathways . This property positions it as a potential candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on nitro-containing compounds demonstrated that derivatives similar to this compound exhibited MIC values effective against Mycobacterium tuberculosis, highlighting the importance of the nitro group in antimicrobial activity .

- Inflammation Modulation : Research has indicated that compounds with nitrated structures can significantly reduce inflammation markers in vitro. For instance, certain derivatives were shown to inhibit NF-kB activation, a key regulator of inflammation .

Future Directions

Given the promising biological activities associated with this compound, future research could focus on:

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating detailed mechanisms through which this compound exerts its biological effects.

- Drug Development : Exploring its use as a scaffold for developing novel therapeutics targeting microbial infections and inflammatory diseases.

Q & A

Basic: What safety protocols should be followed when handling 6-Methyl-5-nitronicotinic acid in laboratory settings?

Methodological Answer:

When handling nitro-substituted nicotinic acid derivatives like this compound, prioritize:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .

- Ventilation: Work in a fume hood to minimize inhalation risks, as nitro compounds may release hazardous vapors during synthesis or degradation .

- Spill Management: Avoid dust generation during cleanup. Use non-sparking tools to collect solid residues, and dispose of waste in sealed containers labeled for nitroaromatic compounds .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air and seek medical attention .

Advanced: How can researchers resolve contradictions in NMR/IR spectral data for this compound derivatives?

Methodological Answer:

Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. To address this:

- Purity Verification: Confirm compound purity via HPLC (≥95%) or elemental analysis before spectral interpretation .

- Solvent Standardization: Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) and report solvent peaks as internal references .

- Tautomeric Analysis: Perform variable-temperature NMR to detect tautomeric shifts. Compare computed (DFT) and experimental IR spectra to identify discrepancies in functional group assignments .

- Cross-Validation: Replicate experiments and compare data with published spectra of structurally analogous nitro-nicotinic acids (e.g., 4-hydroxy-5-nitronicotinic acid) .

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity. Validate with UV detection at 254 nm .

- Spectroscopy:

- Elemental Analysis: Verify empirical formula (C₇H₆N₂O₄) with ≤0.3% deviation in C/H/N ratios .

Advanced: What statistical approaches are suitable for analyzing clustered data in studies involving this compound bioactivity?

Methodological Answer:

Clustered data (e.g., repeated measurements across cell lines) require:

- Mixed-Effects Models: Account for within-cluster correlation by including random intercepts for biological replicates. Use R packages like

lme4or SAS PROC MIXED .

- Multiple Imputation: Address missing data (e.g., incomplete dose-response curves) using Rubin’s rules (m=5 imputations) to preserve statistical power .

- Sensitivity Analysis: Test robustness by comparing results across imputation models (e.g., predictive mean matching vs. Bayesian regression) .

Basic: How should researchers design synthesis protocols for this compound to ensure reproducibility?

Methodological Answer:

- Stepwise Documentation: Detail reaction conditions (temperature, solvent ratios, catalyst loading) and intermediates. For example, nitro group introduction via nitric acid sulfonation at 0–5°C to avoid over-nitration .

- Batch Consistency: Use calibrated equipment (e.g., precision balances, thermocouples) and report yields as mean ± SD across three independent trials .

- Supporting Information: Provide raw data (e.g., TLC plates, HPLC chromatograms) in supplementary files with metadata (instrument settings, software versions) .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. Identify electrophilic centers (e.g., nitro group adjacent to methyl) prone to nucleophilic attack .

- Kinetic Simulations: Use software like Gaussian or ORCA to calculate activation energies for proposed reaction pathways (e.g., SNAr vs. radical mechanisms) .

- Experimental Validation: Compare predicted intermediates with LC-MS data from quenched reaction mixtures .

Basic: What strategies ensure rigorous literature reviews for this compound research?

Methodological Answer:

- Database Selection: Use SciFinder, Reaxys, and PubMed with controlled vocabularies (e.g., MeSH terms: "nitro compounds," "nicotinic acids") .

- Source Evaluation: Prioritize peer-reviewed journals and avoid non-authoritative platforms (e.g., commercial compound databases). Cross-check CAS registry data (156896-54-7 for analogs) .

- Citation Tracking: Use Web of Science’s "Cited Reference Search" to identify seminal studies and recent reviews .

Advanced: How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Methodological Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry). Analyze via ANOVA to identify significant factors .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediate byproducts (e.g., di-nitrated species) and adjust conditions dynamically .

- Green Chemistry Metrics: Calculate E-factors (mass of waste per product mass) to compare solvent systems (e.g., ethanol vs. DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.